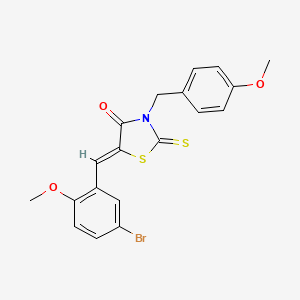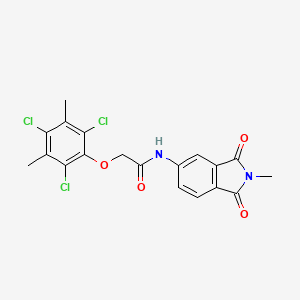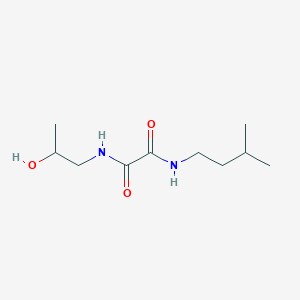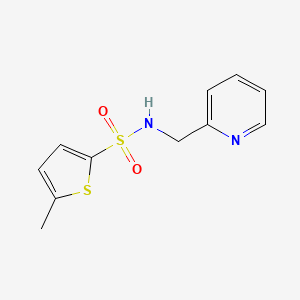
N-(2-furylmethyl)-3-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furamidine is a heterocyclic organic compound that was first synthesized in the 1980s as an antiprotozoal agent. Since then, it has been extensively studied for its potential applications in various fields of scientific research, including molecular biology, biochemistry, and pharmacology.
作用機序
Furamidine exerts its antiprotozoal activity by binding to the kinetoplast DNA of the organism and inhibiting its replication. It also has the ability to bind to RNA and DNA and inhibit their function, making it a potential tool for studying gene expression and regulation.
Biochemical and Physiological Effects:
Furamidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, and has potential applications in the treatment of various types of cancer. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential tool for studying the immune system.
実験室実験の利点と制限
Furamidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in large quantities. It also has a wide range of potential applications, making it a versatile tool for scientific research. However, it also has several limitations. It is cytotoxic to both normal and cancer cells, making it difficult to use in vivo. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on Furamidine. One area of interest is its potential applications in the treatment of cancer. It has been shown to be cytotoxic to cancer cells, and further research could explore its potential as a cancer therapy. Another area of interest is its potential applications in the field of gene regulation. It has been shown to bind to DNA and RNA, and future research could explore its potential as a tool for studying gene expression and regulation. Finally, further research could explore the potential of Furamidine as a tool for studying the immune system, given its anti-inflammatory and immunomodulatory effects.
In conclusion, Furamidine is a heterocyclic organic compound that has potential applications in various fields of scientific research. It has been extensively studied for its antiprotozoal activity, as well as its potential applications in molecular biology, biochemistry, and pharmacology. Further research could explore its potential applications in the treatment of cancer, gene regulation, and the immune system.
合成法
Furamidine can be synthesized through a multi-step process involving the reaction of 3-phenoxybenzoyl chloride with furfurylamine, followed by the addition of sodium methoxide and subsequent acidification. The final product is obtained through recrystallization.
科学的研究の応用
Furamidine has been extensively studied for its potential applications in scientific research. It has been shown to have antiprotozoal activity against a wide range of organisms, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. In addition, it has been shown to have potential applications in the fields of molecular biology and biochemistry, as it can bind to DNA and RNA and inhibit their function.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18(19-13-17-10-5-11-21-17)14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-12H,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTICWELYYIMQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-phenoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)





![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5118421.png)

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5118431.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)
![N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118447.png)

